5-Phenylfuran-3(2H)-one
Description
5-Phenylfuran-3(2H)-one is a heterocyclic compound featuring a furanone core substituted with a phenyl group at the 5-position. Its structure consists of a γ-lactone fused to an aromatic ring, conferring unique electronic and steric properties. This compound serves as a versatile scaffold in medicinal chemistry due to its bioactivity, particularly in anti-inflammatory and anticancer applications . Derivatives of this compound are synthesized via oxidative modifications of substituents on the phenyl rings, such as sulfonyl, fluorophenyl, and chlorophenyl groups, which enhance pharmacological profiles .
Properties
CAS No. |
5198-63-0 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-phenylfuran-3-one |
InChI |
InChI=1S/C10H8O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
QKXNLWXUAQHOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylfuran-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst, leading to the formation of the furan ring. The reaction conditions often require heating and an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-Phenylfuran-3(2H)-one has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study focused on synthesizing novel azaheterocycles from this compound, several derivatives were tested for their efficacy against various bacterial strains. The results demonstrated promising antimicrobial activity, suggesting that these derivatives could be developed into effective antibacterial agents .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research on related furanones indicates that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. A specific derivative showed an IC50 value of 2.8 μM for COX-1 inhibition and demonstrated a significant reduction in inflammation in animal models .
3. Anticancer Potential
this compound and its derivatives have been evaluated for cytotoxic effects against cancer cell lines. Studies have shown that certain modifications to the furan structure enhance the cytotoxicity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines, indicating potential as anticancer agents .
Materials Science Applications
1. Polymer Chemistry
The unique structural features of this compound make it suitable for incorporation into polymeric materials. Its reactivity allows it to participate in various polymerization reactions, contributing to the development of novel materials with tailored properties for applications in coatings and adhesives .
2. HPLC Applications
In analytical chemistry, this compound is utilized as a standard in high-performance liquid chromatography (HPLC). Its distinct chemical characteristics facilitate the separation and identification of compounds in complex mixtures, making it valuable in both research and industrial settings .
Cosmetic Formulations
The compound's properties extend to cosmetic applications as well:
1. Skin Care Products
Due to its potential antioxidant properties, this compound is being explored for inclusion in skin care formulations. Antioxidants are crucial in protecting skin from oxidative stress and aging, making this compound a candidate for enhancing the efficacy of cosmetic products .
2. Stability in Formulations
Research indicates that incorporating this compound into cosmetic formulations can improve stability and performance. Its ability to interact with other formulation components can enhance product consistency and sensory attributes, making it appealing for cosmetic developers .
Summary Table of Applications
Mechanism of Action
The mechanism by which 5-Phenylfuran-3(2H)-one exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the phenyl group can engage in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards enzymes and receptors, modulating biological pathways and cellular functions.
Comparison with Similar Compounds
Key Compounds :
- 2,2-Dimethyl-4-[4'-(methylsulfonyl)phenyl]-5-phenylfuran-3(2H)-one : Exhibits anti-inflammatory activity (86% yield) with distinct NMR signals (δ 1.58 ppm for CH₃ groups, δ 2.74 ppm for SOCH₃) and IR carbonyl stretch at 1701 cm⁻¹ .
- 5-(4'-Fluorophenyl) derivative : Lower yield (27%) due to steric hindrance from fluorine. ¹⁹F NMR shows a signal at δ −105.4 ppm, and LCMS confirms [M+H]+ at m/z 345.1015 .
- 5-(4'-Chlorophenyl) derivative : Higher lipophilicity (logP increased by ~0.5 vs. parent compound) correlates with improved anticancer activity. LCMS [M+H]+ at m/z 361.0740 .
Activity Comparison :
Positional Isomers: 5-Phenylfuran-2(5H)-one vs. 3(2H)-one
- 5-Phenylfuran-2(5H)-one : The lactone carbonyl is at the 2-position, altering ring strain and reactivity. This isomer participates in photocycloaddition reactions to form regioisomeric bicyclic structures (e.g., rac-247 vs. hyperolactone C derivatives) .
- 5-Phenylfuran-3(2H)-one : The 3-one configuration stabilizes resonance with the phenyl group, enhancing electrophilicity at C4 for nucleophilic substitutions .
Key Differences :
Benzofuranone Derivatives
This structural difference reduces solubility (logP ~2.8 vs. 2.1 for this compound) but enhances binding to aromatic enzyme pockets .
Substituted Furanones with Functional Groups
- 5-Amino-2-(2-fluorophenyl)-4-hydroxyfuran-3(2H)-one: The amino and hydroxy groups enable hydrogen bonding, improving solubility (aqueous solubility >10 mg/mL vs. <1 mg/mL for non-polar derivatives) .
- 5-Acetyldihydro-2-hydroxy-2,5-dimethylfuran-3(2H)-one: The acetyl group shifts IR carbonyl stretch to 1703 cm⁻¹ and introduces keto-enol tautomerism, affecting reactivity in nucleophilic additions .
Biological Activity
5-Phenylfuran-3(2H)-one, also known as 5-phenyl-2(3H)-furanone, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Synthesis
This compound belongs to the furanone family, characterized by a furan ring with a phenyl substituent. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves methods such as cyclization reactions of phenyl derivatives with furan-2(3H)-ones or through the reaction of phenacyl bromide with furan derivatives. A common synthetic route includes the condensation of 2-acetylfuran with benzaldehyde derivatives under basic conditions.
Biological Activities
The biological activities of this compound are extensive, with studies highlighting its antioxidant , anti-inflammatory , antimicrobial , and anticancer properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups in related structures enhances their ability to scavenge free radicals, potentially mitigating oxidative stress-related damage in cells.
Anti-inflammatory Properties
Compounds within the furanone class have demonstrated anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition may lead to reduced inflammation and pain relief .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Research conducted using the diffusion plate method revealed that derivatives of this compound exhibit notable antibacterial and antifungal activities. The effectiveness was measured by the diameter of inhibition zones, indicating significant potential for therapeutic applications in treating infections .
Anticancer Potential
Recent investigations into the anticancer properties of furanones have shown promising results. Compounds similar to this compound have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound and its derivatives:
-
Case Study on Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of various furanone derivatives against common bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). Results indicated that certain derivatives exhibited a higher potency than traditional antibiotics, suggesting their potential as alternative antimicrobial agents .
- Case Study on Anti-inflammatory Effects :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
